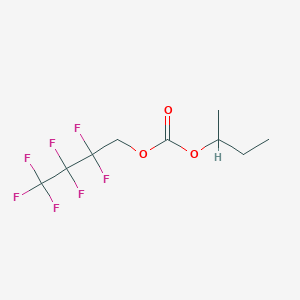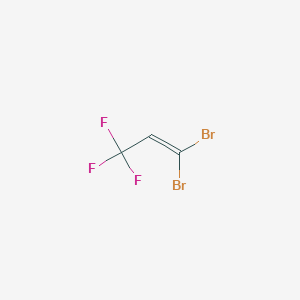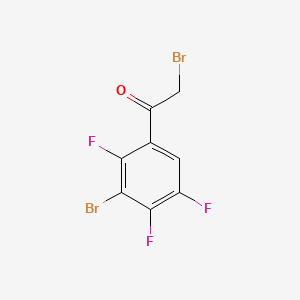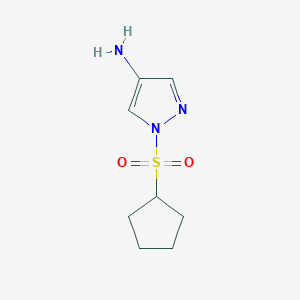
sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate: is a fluorinated organic compound with the molecular formula C9H11F7O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant chemical stability and resistance to degradation, making it suitable for specialized uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
sec-Butyl alcohol+2,2,3,3,4,4,4-heptafluorobutanoyl chloride→sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products:
Hydrolysis: sec-Butyl alcohol, 2,2,3,3,4,4,4-heptafluorobutyric acid.
Reduction: sec-Butyl alcohol, 2,2,3,3,4,4,4-heptafluorobutanol.
Substitution: Various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Wirkmechanismus
The mechanism of action of sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonate group can also undergo hydrolysis, releasing active intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison: sec-Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate group, which imparts different reactivity compared to similar compounds like 2,2,3,3,4,4,4-heptafluorobutyl methacrylate and 2,2,3,3,4,4,4-heptafluorobutyl acrylate. These similar compounds are primarily used in polymerization reactions, whereas this compound is more versatile in its applications, including hydrolysis and reduction reactions.
Eigenschaften
Molekularformel |
C9H11F7O3 |
|---|---|
Molekulargewicht |
300.17 g/mol |
IUPAC-Name |
butan-2-yl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-3-5(2)19-6(17)18-4-7(10,11)8(12,13)9(14,15)16/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YULVAKKCQDFOPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)




![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
